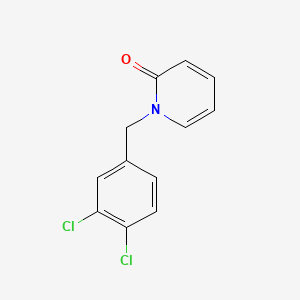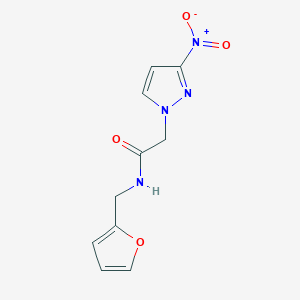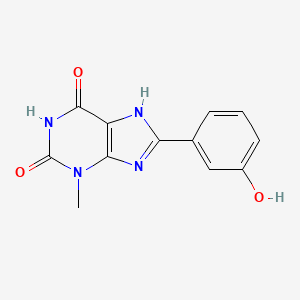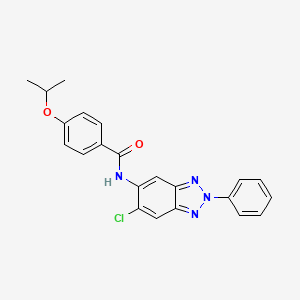
1-(3,4-dichlorobenzyl)-2(1H)-pyridinone
Übersicht
Beschreibung
1-(3,4-dichlorobenzyl)-2(1H)-pyridinone, also known as DCBP, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. The compound is a white crystalline solid that is soluble in water and has a molecular weight of 244.12 g/mol. DCBP is a derivative of pyridinone and contains two functional groups, namely a pyridine ring and a benzyl chloride group. In
Wissenschaftliche Forschungsanwendungen
1-(3,4-dichlorobenzyl)-2(1H)-pyridinone has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to exhibit antibacterial, antifungal, and antiviral activities, making it a potential candidate for the development of new drugs. 1-(3,4-dichlorobenzyl)-2(1H)-pyridinone has also been studied for its ability to inhibit the growth of cancer cells and its potential as a chemotherapeutic agent.
Wirkmechanismus
The mechanism of action of 1-(3,4-dichlorobenzyl)-2(1H)-pyridinone is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in bacterial, fungal, and viral cells. 1-(3,4-dichlorobenzyl)-2(1H)-pyridinone has been shown to inhibit the activity of DNA polymerase, RNA polymerase, and topoisomerase enzymes, which are essential for the replication and transcription of genetic material in these cells. 1-(3,4-dichlorobenzyl)-2(1H)-pyridinone has also been shown to disrupt the cell membrane and cell wall of bacterial cells, leading to their death.
Biochemical and Physiological Effects:
1-(3,4-dichlorobenzyl)-2(1H)-pyridinone has been shown to have a range of biochemical and physiological effects, including the inhibition of DNA and RNA synthesis, the disruption of cell membrane and cell wall integrity, and the induction of apoptosis in cancer cells. 1-(3,4-dichlorobenzyl)-2(1H)-pyridinone has also been shown to have immunomodulatory effects, including the activation of natural killer cells and the inhibition of cytokine production.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-dichlorobenzyl)-2(1H)-pyridinone has several advantages for use in lab experiments, including its high solubility in water, its stability under normal laboratory conditions, and its low toxicity. However, the compound is relatively expensive to synthesize, and its purity can be difficult to maintain. 1-(3,4-dichlorobenzyl)-2(1H)-pyridinone is also sensitive to light and air, which can lead to degradation over time.
Zukünftige Richtungen
There are several future directions for research on 1-(3,4-dichlorobenzyl)-2(1H)-pyridinone, including the development of new synthetic routes to improve the yield and purity of the compound, the investigation of its potential as a chemotherapeutic agent for the treatment of cancer, and the exploration of its immunomodulatory effects for the treatment of infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-(3,4-dichlorobenzyl)-2(1H)-pyridinone and its potential applications in other scientific fields.
Eigenschaften
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-10-5-4-9(7-11(10)14)8-15-6-2-1-3-12(15)16/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJZHWQTGHJHSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-chloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B3501391.png)


![4-bromo-3-methoxy-N-[4-(1-pyrrolidinyl)phenyl]-2-naphthamide](/img/structure/B3501417.png)
![N-{[(2-fluoro-4-iodophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3501425.png)
![2-{[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5(2H)-dione](/img/structure/B3501428.png)
![3-(3-chlorophenyl)-7-[(3-nitrobenzyl)thio]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3501439.png)
![N-{2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl}-N'-(3-methoxy-4-methylphenyl)urea](/img/structure/B3501444.png)
![10-({[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}acetyl)-2-chloro-10H-phenothiazine](/img/structure/B3501457.png)

![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N,N-dicyclohexylacetamide](/img/structure/B3501473.png)

![7-(3-fluorobenzyl)-1,3-dimethyl-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3501489.png)